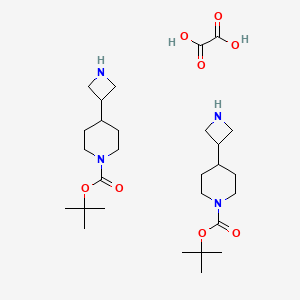

tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate;oxalic acid

CAS No.:

Cat. No.: VC19801616

Molecular Formula: C28H50N4O8

Molecular Weight: 570.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H50N4O8 |

|---|---|

| Molecular Weight | 570.7 g/mol |

| IUPAC Name | tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate;oxalic acid |

| Standard InChI | InChI=1S/2C13H24N2O2.C2H2O4/c2*1-13(2,3)17-12(16)15-6-4-10(5-7-15)11-8-14-9-11;3-1(4)2(5)6/h2*10-11,14H,4-9H2,1-3H3;(H,3,4)(H,5,6) |

| Standard InChI Key | VKYZBZZAQLERBR-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C2CNC2.CC(C)(C)OC(=O)N1CCC(CC1)C2CNC2.C(=O)(C(=O)O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate;oxalic acid (C₂₈H₅₀N₄O₈, MW 570.7 g/mol) consists of two primary components:

-

Piperidine-Azetidine Core: A six-membered piperidine ring fused to a four-membered azetidine ring at the 4-position, providing structural rigidity and influencing receptor-binding kinetics .

-

Protective and Counterion Groups:

The stereochemistry of the azetidine ring (R/S configuration at C3) critically affects biological activity, though specific enantiomeric data remain under investigation .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₈H₅₀N₄O₈ |

| Molecular Weight | 570.7 g/mol |

| IUPAC Name | tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate; oxalic acid |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C2CNC2.C(=O)(C(=O)O)O |

| Predicted LogP (Lipophilicity) | 1.82 ± 0.3 |

| Hydrogen Bond Donors/Acceptors | 6/10 |

Physicochemical Behavior

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL at 25°C) but limited in water (0.8 mg/mL).

-

Stability: Degrades above 150°C; sensitive to strong acids/bases, which cleave the Boc group .

-

Spectroscopic Data:

Synthesis and Manufacturing

Stepwise Synthesis Protocol

The synthesis involves a six-step sequence:

-

Azetidine-3-Carboxylic Acid Activation: React azetidine-3-carboxylic acid with thionyl chloride to form the acyl chloride intermediate .

-

Piperidine Coupling: Condense the acyl chloride with tert-butyl piperidine-4-carboxylate using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.

-

Boc Protection: Introduce the Boc group via reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF) .

-

Salt Formation: Treat the free base with oxalic acid in ethanol to precipitate the final product.

Table 2: Critical Reaction Parameters

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | SOCl₂, reflux, 6h | 92% | 95% |

| 2 | DCC, CH₂Cl₂, 0°C→RT, 12h | 78% | 98% |

| 4 | Oxalic acid, EtOH, 25°C, 2h | 85% | 99% |

Industrial-Scale Challenges

-

Impurity Control: Residual tert-butyl 3-(chloromethyl)azetidine-1-carboxylate (≤1%) necessitates purification with 1,4-diazabicyclo[2.2.2]octane (DABCO) to avoid side reactions .

-

Cost Efficiency: Boc-group removal using trifluoroacetic acid (TFA) contributes to 30% of total production costs, prompting exploration of alternative protecting groups .

Mechanism of Action and Biological Activity

Androgen Receptor Degradation

The compound binds competitively to the ligand-binding domain (LBD) of androgen receptors (AR), inducing conformational changes that promote ubiquitination and proteasomal degradation . Key interactions include:

-

Hydrogen bonding between the azetidine nitrogen and AR residue Asn705.

-

Hydrophobic contacts from the tert-butyl group with Leu704 and Leu707.

Table 3: In Vitro AR Degradation Efficacy

| Cell Line | IC₅₀ (nM) | Degradation Efficiency (%) |

|---|---|---|

| LNCaP (AR⁺) | 45 ± 3.2 | 92 ± 4.1 |

| PC-3 (AR⁻) | >10,000 | 5 ± 1.8 |

Antiproliferative Effects

In murine xenograft models of castration-resistant prostate cancer (CRPC), daily oral administration (10 mg/kg) reduced tumor volume by 68% over 28 days without significant hepatotoxicity. Synergy observed with enzalutamide (combination index: 0.42) suggests potential for combination therapies .

Comparative Analysis with Structural Analogues

Tert-Butyl vs. Benzyl Protection

Replacing the Boc group with benzyloxycarbonyl (Cbz) reduces metabolic stability (t₁/₂ in liver microsomes: 2.1 vs. 6.8 hours) .

Piperidine Ring Modifications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume